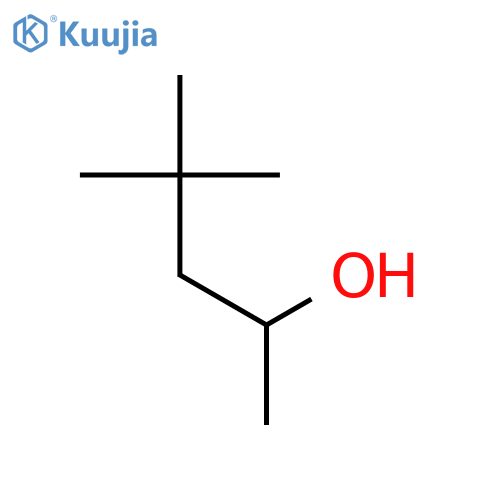Cas no 6144-93-0 (4,4-Dimethylpentan-2-ol)

4,4-Dimethylpentan-2-ol structure
商品名:4,4-Dimethylpentan-2-ol
4,4-Dimethylpentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Pentanol,4,4-dimethyl-
- 4,4-dimethyl-2-Pentanol
- 4,4-DIMETHYL-3-PENTANONE
- 4,4-dimethylpentan-2-ol
- 1,3,3-trimethyl-1-butanol
- 2,2-dimethyl-4-pentanol
- 2,4,4-Trimethyl-1-pentol
- 2-Pentanol,4,4-dimethyl
- 4,4-dimethyl-pentan-2-ol
- Methylneopentylcarbinol
- 4,4-Dimethylpentan-2-ol
-
- MDL: MFCD00004548
計算された属性
- せいみつぶんしりょう: 116.12000
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 61.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.815 g/mL at 25 °C(lit.)
- ゆうかいてん: -60°C
- ふってん: 137-137.5 °C736 mm Hg(lit.)
- フラッシュポイント: 98 °F
- 屈折率: n20/D 1.418(lit.)
- PSA: 20.23000
- LogP: 1.80340
- ようかいせい: 未確定
4,4-Dimethylpentan-2-ol セキュリティ情報
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16-S26-S36-S37-S39
-
危険物標識:

- 包装等級:III
- 危険レベル:3.2
- 包装グループ:III
- セキュリティ用語:3.2
- 包装カテゴリ:III
- リスク用語:R10
- 危険レベル:3.2
4,4-Dimethylpentan-2-ol 税関データ
- 税関コード:2905199090
- 税関データ:
中国税関コード:
2905199090概要:
29051999090.その他の飽和モノアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
29051999090。飽和モノアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
4,4-Dimethylpentan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-244088-0.5g |
4,4-dimethylpentan-2-ol |
6144-93-0 | 95% | 0.5g |
$182.0 | 2024-06-19 | |
| Enamine | EN300-244088-0.05g |
4,4-dimethylpentan-2-ol |
6144-93-0 | 95% | 0.05g |
$55.0 | 2024-06-19 | |
| Enamine | EN300-244088-1.0g |
4,4-dimethylpentan-2-ol |
6144-93-0 | 95% | 1.0g |
$233.0 | 2024-06-19 | |
| A2B Chem LLC | AB66257-250mg |
4,4-Dimethyl-2-pentanol |
6144-93-0 | ≥98.0% | 250mg |
$54.00 | 2024-04-19 | |
| 1PlusChem | 1P003KWH-1g |
4,4-Dimethyl-2-pentanol |
6144-93-0 | 98% (GC) | 1g |
$211.00 | 2025-02-20 | |
| Aaron | AR003L4T-5g |
4,4-Dimethyl-2-pentanol |
6144-93-0 | 98% | 5g |
$501.00 | 2025-01-22 | |
| 1PlusChem | 1P003KWH-5g |
4,4-Dimethyl-2-pentanol |
6144-93-0 | ≥98% | 5g |
$157.00 | 2025-03-21 | |
| Enamine | EN300-244088-0.1g |
4,4-dimethylpentan-2-ol |
6144-93-0 | 95% | 0.1g |
$81.0 | 2024-06-19 | |
| Enamine | EN300-244088-10.0g |
4,4-dimethylpentan-2-ol |
6144-93-0 | 95% | 10.0g |
$1001.0 | 2024-06-19 | |
| TRC | D455945-100mg |
4,4-Dimethylpentan-2-ol |
6144-93-0 | 100mg |
$ 385.00 | 2023-09-07 |
4,4-Dimethylpentan-2-ol 関連文献
-
S. Caporali,C. Chiappe,T. Ghilardi,A. Iuliano,G. Longhi,P. Margari,C. S. Pomelli RSC Adv. 2016 6 8053
6144-93-0 (4,4-Dimethylpentan-2-ol) 関連製品
- 19780-71-3(5-ETHYL-3-NONANOL)
- 108-82-7(2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol))
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 627-59-8(5-Methyl-2-hexanol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 123-17-1(2,6,8-Trimethyl-4-nonanol)
- 4209-90-9(2,2-Dimethyl-3-hexanol)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:6144-93-0)4,4-Dimethylpentan-2-ol

清らかである:99%
はかる:5g
価格 ($):396